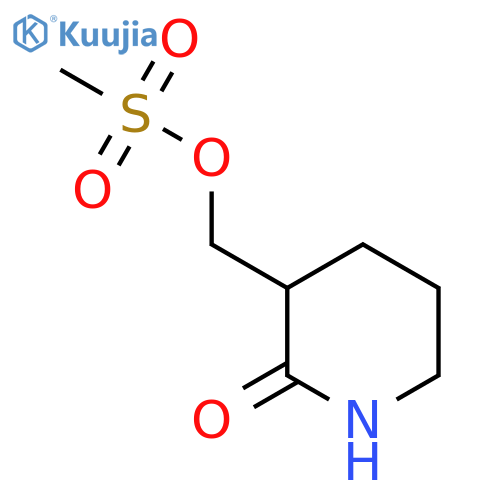Cas no 1035042-29-5 ((2-Oxopiperidin-3-yl)methyl Methanesulfonate)

1035042-29-5 structure
商品名:(2-Oxopiperidin-3-yl)methyl Methanesulfonate
CAS番号:1035042-29-5
MF:C7H13NO4S
メガワット:207.24742102623
MDL:MFCD24566762
CID:2113359
PubChem ID:59410897
(2-Oxopiperidin-3-yl)methyl Methanesulfonate 化学的及び物理的性質
名前と識別子
-
- 3-[[(methylsulfonyl)oxy]methyl]-2-Piperidinone
- (2-oxopiperidin-3-yl)methyl methanesulfonate
- KNCVKKYBEVNUTA-UHFFFAOYSA-N
- (2-Oxo-3-piperidinyl)methyl methanesulfonate
- (2-Oxopiperidin-3-yl)methyl Methanesulfonate
-
- MDL: MFCD24566762
- インチ: 1S/C7H13NO4S/c1-13(10,11)12-5-6-3-2-4-8-7(6)9/h6H,2-5H2,1H3,(H,8,9)
- InChIKey: KNCVKKYBEVNUTA-UHFFFAOYSA-N
- ほほえんだ: S(C)(=O)(=O)OCC1C(NCCC1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 279
- トポロジー分子極性表面積: 80.8
(2-Oxopiperidin-3-yl)methyl Methanesulfonate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-250113-10.0g |
(2-oxopiperidin-3-yl)methyl methanesulfonate |
1035042-29-5 | 95% | 10.0g |
$3929.0 | 2024-06-19 | |
| TRC | O990243-10mg |
(2-Oxopiperidin-3-yl)methyl Methanesulfonate |
1035042-29-5 | 10mg |
$ 70.00 | 2022-06-03 | ||
| TRC | O990243-100mg |
(2-Oxopiperidin-3-yl)methyl Methanesulfonate |
1035042-29-5 | 100mg |
$ 340.00 | 2022-06-03 | ||
| Enamine | EN300-250113-1.0g |
(2-oxopiperidin-3-yl)methyl methanesulfonate |
1035042-29-5 | 95% | 1.0g |
$914.0 | 2024-06-19 | |
| 1PlusChem | 1P01C2O5-5g |
(2-oxopiperidin-3-yl)methyl methanesulfonate |
1035042-29-5 | 95% | 5g |
$3338.00 | 2023-12-26 | |
| Enamine | EN300-250113-10g |
(2-oxopiperidin-3-yl)methyl methanesulfonate |
1035042-29-5 | 95% | 10g |
$3929.0 | 2023-09-15 | |
| Aaron | AR01C2WH-2.5g |
(2-oxopiperidin-3-yl)methyl methanesulfonate |
1035042-29-5 | 95% | 2.5g |
$2488.00 | 2025-02-09 | |
| Aaron | AR01C2WH-500mg |
(2-oxopiperidin-3-yl)methyl methanesulfonate |
1035042-29-5 | 95% | 500mg |
$1006.00 | 2025-02-09 | |
| Aaron | AR01C2WH-250mg |
(2-oxopiperidin-3-yl)methyl methanesulfonate |
1035042-29-5 | 95% | 250mg |
$647.00 | 2025-02-09 | |
| 1PlusChem | 1P01C2O5-50mg |
(2-oxopiperidin-3-yl)methyl methanesulfonate |
1035042-29-5 | 95% | 50mg |
$315.00 | 2023-12-26 |
(2-Oxopiperidin-3-yl)methyl Methanesulfonate 関連文献
-
Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
-
Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
-
Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435
1035042-29-5 ((2-Oxopiperidin-3-yl)methyl Methanesulfonate) 関連製品
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
推奨される供給者
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量
